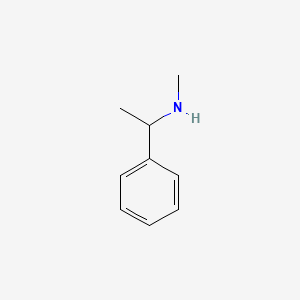

N-Methyl-1-phenylethanamine

Description

Contextualization within Amine Chemistry and Derivatives

As a secondary amine, N-Methyl-1-phenylethanamine consists of a phenyl group attached to an ethylamine (B1201723) chain with methyl substitutions. vulcanchem.com This structure differentiates it from primary amines like 1-phenylethanamine. vulcanchem.com The presence of the amine group makes it moderately soluble in water and highly soluble in organic solvents. cymitquimica.comsolubilityofthings.com It is a weak base and can form a hydrochloride salt. wikipedia.org

The reactivity of this compound is typical of secondary amines, participating in reactions such as oxidation, reduction, and nucleophilic substitutions. vulcanchem.com

Significance as a Chiral Amine and Building Block in Organic Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. vulcanchem.comchemimpex.com It is utilized in the creation of more complex, enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries. chemimpex.com Its applications include serving as a chiral auxiliary, which helps control the stereochemical outcome of a reaction, and as an intermediate in the synthesis of various organic molecules. chemimpex.comresearchgate.net

Overview of Historical and Contemporary Research Trends

Historically, research on phenethylamine (B48288) and its derivatives has been extensive, with a focus on their biological activities and synthetic modifications. wikipedia.orgresearchgate.net Contemporary research continues to explore the applications of this compound and its enantiomers in various fields. Current trends include its use in the development of pharmaceuticals, particularly for neurological disorders, and in the synthesis of fine chemicals and agrochemicals. chemimpex.comchemimpex.com There is also growing interest in its role in chiral catalysis and as a standard in analytical chemistry. chemimpex.comchemimpex.com The development of new psychoactive substances derived from phenethylamine has also been a recent area of study. nih.gov

Stereochemical Considerations and Enantiomeric Forms (R)-N-Methyl-1-phenylethanamine and (S)-N-Methyl-1-phenylethanamine

Due to its chiral center, this compound exists as two enantiomers: (R)-N-Methyl-1-phenylethanamine and (S)-N-Methyl-1-phenylethanamine. vulcanchem.com The stereochemistry of these enantiomers is critical as it significantly influences their biological activity and interaction with other chiral molecules. cymitquimica.com

The separation of these enantiomers, known as chiral resolution, is a key process in their application. ethernet.edu.et This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities. ethernet.edu.et

(R)-N-Methyl-1-phenylethanamine is of particular interest in the development of chiral drugs and as a building block in organic synthesis. cymitquimica.com It is often considered the biologically active form in certain contexts. cymitquimica.com

(S)-N-Methyl-1-phenylethanamine is also a crucial chiral amine used in pharmaceutical and agrochemical synthesis. chemimpex.com It serves as a key intermediate in producing enantiomerically pure compounds for various applications. chemimpex.com

Physicochemical Properties of this compound and its Enantiomers

| Property | This compound (racemic) | (R)-N-Methyl-1-phenylethanamine | (S)-N-Methyl-1-phenylethanamine |

|---|---|---|---|

| Molecular Formula | C9H13N chemimpex.com | C9H13N cymitquimica.com | C9H13N bldpharm.com |

| Molecular Weight | 135.21 g/mol chemimpex.com | 135.21 g/mol bldpharm.com | 135.21 g/mol bldpharm.com |

| Appearance | Colorless liquid chemimpex.com | Colorless to pale yellow liquid cymitquimica.com | Colorless to almost colorless clear liquid tcichemicals.com |

| CAS Number | 32512-24-6 chemimpex.com | 5933-40-4 cymitquimica.com | 19131-99-8 tcichemicals.com |

| Hydrochloride Salt M.W. | 171.67 g/mol vulcanchem.com | 171.67 g/mol chemscene.com | - |

| Hydrochloride Salt M.P. | 162–164 °C wikipedia.org | - | - |

Properties

IUPAC Name |

N-methyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342325 | |

| Record name | N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32512-24-6 | |

| Record name | N-Methyl-1-phenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032512246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-phenylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1UF8Q1P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo-Enzymatic Synthesis Approaches

The integration of biological catalysts with chemical reactions offers powerful strategies for the synthesis of chiral amines. These chemo-enzymatic methods often provide high selectivity under mild conditions, representing a green alternative to classical chemistry.

Reductive Amination Strategies

Enzymatic reductive amination has emerged as a direct and highly efficient route for synthesizing chiral amines. This process typically involves the conversion of a ketone to an amine using an enzyme, an amine source, and a nicotinamide (B372718) cofactor (NADH or NADPH). acs.orgacs.org Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes in this transformation, catalyzing both the formation of an imine intermediate from a carbonyl compound and an amine, and its subsequent stereoselective reduction. acs.org

For the synthesis of N-Methyl-1-phenylethanamine, acetophenone (B1666503) is reacted with methylamine (B109427). For instance, an imine reductase from Streptomyces has been shown to catalyze the reductive amination of acetophenone with methylamine, yielding (R)-N-methyl-1-phenylethylamine with 87% enantiomeric excess (ee) and 39% conversion. researchgate.net More recently, a reductive aminase from Rhodococcus erythropolis (RytRedAm) was discovered, which is capable of producing (S)-N-methyl-1-phenylethylamine. acs.org This enzyme is notable for its ability to function at a neutral pH and utilize both NADH and NADPH cofactors. acs.org

These enzymatic strategies are attractive due to their high atom economy and the use of mild reaction conditions, avoiding the harsh reagents often required in traditional chemical reductions. rsc.org

Application of Enzymes (e.g., ω-transaminases, Candida Antarctica Lipase (B570770) B) in Enantioselective Synthesis

Enzymes are pivotal in producing enantiomerically pure amines and their precursors. ω-Transaminases (ω-TAs) and lipases are prominent examples used in the synthesis of chiral phenylethylamine derivatives.

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov They are extensively used for the asymmetric synthesis of chiral primary amines from prochiral ketones with high enantioselectivity. diva-portal.orgkoreascience.kr In the context of this compound, ω-TAs are primarily used to produce the chiral precursor, 1-phenylethylamine (B125046), from acetophenone. mbl.or.krnih.gov The reaction equilibrium can be challenging, but various strategies, such as using a large excess of the amine donor, are employed to drive the reaction forward. koreascience.kr Both (R)- and (S)-selective transaminases have been identified from various microbial sources, such as Arthrobacter sp. and Vibrio fluvialis, allowing access to either enantiomer of the target amine. mbl.or.krnih.gov

Candida antarctica Lipase B (CALB) is a highly versatile and widely used enzyme in organic synthesis, particularly for kinetic resolutions. doi.org In the synthesis of enantiopure 1-phenylethylamine, the precursor to this compound, CALB is used to resolve a racemic mixture of the amine. researchgate.net This is typically achieved through the enantioselective acylation of one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. beilstein-journals.orgsci-hub.se For example, the kinetic resolution of (±)-1-phenylethylamine using CALB and an acyl donor like ethyl malonate can produce the (R)-amide with 99% ee. doi.orgsci-hub.se The resulting enantiomerically pure (R)- or (S)-1-phenylethanamine can then be N-methylated in a subsequent chemical step to yield the desired this compound enantiomer.

Table 1: Enzymatic Approaches in the Synthesis of this compound and its Precursor

| Enzyme | Reaction Type | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Reductive Amination | Acetophenone, Methylamine | (R)-N-Methyl-1-phenylethanamine | Achieved 39% conversion and 87% ee. | researchgate.net |

| Reductive Aminase (RytRedAm) | Reductive Amination | Carbonyls, Amines | (S)-N-Methyl-1-phenylethanamine | Catalyzes reaction at neutral pH; uses both NADH and NADPH. | acs.org |

| ω-Transaminase (ω-TA) | Asymmetric Amination | Acetophenone, Amine Donor | (R)- or (S)-1-Phenylethylamine | High enantioselectivity (>99% ee) is achievable. | nih.gov |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | (±)-1-Phenylethylamine, Acyl Donor | (R)-Amide and (S)-Amine | Excellent enantioselectivity (E >200) with specific acyl donors. | sci-hub.se |

One-Pot Synergistic Catalysis (e.g., Pd/Cu-catalyzed Wacker Oxidation with Enzymatic Transamination)

One-pot chemo-enzymatic cascades combine multiple reaction steps in a single vessel, improving efficiency and reducing waste by avoiding the isolation of intermediates. nih.gov A notable example is the synthesis of 1-phenylethylamine from styrene (B11656). This process combines a palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic transamination of the in situ-formed ketone. researchgate.netrsc.org

In this synergistic process, the incompatible metal and enzyme catalysts are often separated by compartmentalization, for instance, using a polydimethylsiloxane (B3030410) (PDMS) membrane. researchgate.net This allows the Wacker oxidation to proceed without deactivating the transaminase enzyme. researchgate.netrsc.org This one-pot transformation can achieve high conversion (up to 93%) and excellent enantioselectivity (>99% ee) for the resulting 1-phenylethylamine. rsc.org To obtain this compound, this cascade could be extended by using a reductive aminase that accepts methylamine in the second step.

Classical and Modern Chemical Synthesis Routes

Alongside enzymatic methods, several classical and modern chemical routes are employed for the synthesis of this compound.

Reduction of Imines

The reduction of imines is a fundamental and common method for preparing amines. For this compound, the synthesis starts with the condensation of acetophenone and methylamine to form the corresponding N-(1-phenylethylidene)methanamine intermediate. This imine is typically not isolated due to its potential instability. rsc.org

The subsequent reduction of the imine can be achieved using various reducing agents. orgsyn.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) or reduction with hydride reagents such as sodium borohydride (B1222165) are common practices. Asymmetric reduction of the imine can be achieved using chiral catalysts or reagents to produce enantiomerically enriched this compound. orgsyn.org For example, direct asymmetric reductive amination (DARA) using chiral phosphoramidite (B1245037) ligands with an iridium catalyst has been shown to produce tertiary chiral amines, and this methodology is scalable for the synthesis of this compound. rsc.org

Alkylation of Phenylethylamine

The direct N-alkylation of a primary amine is a straightforward approach to synthesizing secondary amines. In this case, this compound can be synthesized by the N-methylation of 1-phenylethylamine. vulcanchem.com This reaction typically involves treating 1-phenylethylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction. vulcanchem.com

To produce a specific enantiomer of this compound, an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine, is used. This precursor can be obtained through the enzymatic resolution methods described previously. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. nih.gov

Table 2: Chemical Synthesis Routes for this compound

| Method | Starting Material(s) | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Reduction of Imine | Acetophenone, Methylamine | Reducing agents (e.g., H₂/Pd, NaBH₄), Chiral catalysts | A versatile method allowing for asymmetric synthesis. | rsc.orgorgsyn.org |

| Alkylation of Phenylethylamine | 1-Phenylethylamine | Methylating agents (e.g., CH₃I, (CH₃)₂SO₄), Base | A direct route; requires enantiopure starting material for chiral product. | vulcanchem.com |

Formimidate Intermediates and Reductive Methylation

A notable method for the synthesis of mono-N-methylated amines, including this compound, involves the use of formimidate intermediates. researchgate.net This process offers a facile and efficient route for the selective N-methylation of primary amines. The protocol begins with the treatment of a primary amine, such as 1-phenylethanamine, with triethyl orthoformate. This reaction, often catalyzed by an acid, quantitatively generates a formimidate intermediate. researchgate.net

The subsequent step involves the reduction of this intermediate. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which effectively reduces the formimidate to the corresponding N-methyl amine. researchgate.net This two-step, one-pot procedure is recognized for its high yields and environmentally benign nature. A study demonstrated the synthesis of N-Methyl-α-phenylethylamine (an alternative name for this compound) in a 65% yield using this method. researchgate.net

Another related approach involves the reaction of N-methylformamide with a strong base to generate its anion, which then acts as a nucleophile. This anion can react with an appropriate electrophile, such as a halide, to form an N-substituted N-methylformamide derivative. Subsequent hydrolysis of this formamide (B127407) yields the desired N-methylated amine. google.com This strategy avoids the direct use of hazardous alkylating agents and prevents the formation of over-methylated, tertiary amine byproducts. google.com

Modification of Birch Reduction Processes

The Birch reduction is a well-established method for the reduction of aromatic rings. However, modifications of this process have been adapted for specific transformations involving phenylethylamine derivatives. In certain contexts, the reaction is utilized not to reduce the phenyl ring, but to achieve other chemical changes, such as the elimination of a hydroxyl group.

For instance, a synthetic method for producing N-methyl-1-phenylpropan-2-amine, a compound structurally related to this compound, employs a modified Birch reduction. In this process, instead of reducing the aromatic ring of a precursor like pseudoephedrine, the reaction conditions (typically an alkali metal like sodium or lithium in liquid ammonia) facilitate the elimination of the benzylic hydroxyl group. pearson.comunibo.it This specific application, sometimes referred to as the "Birch-Nazi" route in clandestine synthesis, directly converts pseudoephedrine or ephedrine (B3423809) to the corresponding deoxy product. unibo.it The key transformation is the reductive cleavage of the C-O bond, a departure from the canonical ring reduction. This highlights the versatility of dissolving metal reductions in achieving specific functional group transformations on substrates bearing a 1-phenylethylamine scaffold.

Synthesis of N-(1-phenylethyl)aziridine-2-carboxylates

N-(1-phenylethyl)aziridine-2-carboxylates are valuable chiral building blocks in organic synthesis, and their preparation often utilizes 1-phenylethylamine as a chiral starting material. beilstein-journals.orgnih.gov A primary synthetic route is the Gabriel-Cromwell reaction. This involves the reaction of an alkyl 2,3-dihalopropionate (e.g., methyl 2,3-dibromopropionate) with a chiral 1-phenylethylamine ((R)- or (S)-enantiomer). beilstein-journals.org The reaction typically yields a mixture of diastereomers, such as (2R,1'R)- and (2S,1'R)-5, which can then be separated using chromatographic techniques. nih.gov

Another synthetic approach begins with a Strecker reaction between an aldehyde and an amine to produce an α-cyanoalkylamine. bioorg.org This intermediate can then be treated with a Lewis acid, such as tin(IV) chloride (SnCl₄), to induce cyclization, affording the desired cis-aziridine-2-carboxylate as a diastereomeric mixture. bioorg.org The 1-phenylethyl group on the aziridine (B145994) nitrogen not only serves as a chiral auxiliary in subsequent reactions but can also be removed when no longer needed through methods like catalytic hydrogenation or a Birch reduction. beilstein-journals.org

Table 1: Selected Synthetic Methods for N-(1-phenylethyl)aziridine-2-carboxylates

| Starting Materials | Key Reagents | Product Type | Diastereomeric Ratio | Yield | Reference |

|---|---|---|---|---|---|

| 3,3-Dibromopropanoate, (R)- or (S)-1-Phenylethylamine | Triethylamine (TEA) | Mixture of diastereomeric aziridine esters | N/A (Separated post-synthesis) | N/A | beilstein-journals.org |

| α-Cyanoalkylamine | Tin(IV) Chloride (SnCl₄) | cis-3-Isobutyl-aziridine-2-carboxylate | 73:27 | 71% | bioorg.org |

| α-Cyanoalkylamine | Tin(IV) Chloride (SnCl₄) | cis-3-Phenyl-aziridine-2-carboxylate | 75:25 | 39% | bioorg.org |

Derivatization and Functionalization Studies

Formation of Diastereomeric Salts for Resolution

The resolution of racemic mixtures via the formation of diastereomeric salts is a classical and highly effective technique in organic chemistry. Chiral amines like (R)- and (S)-1-phenylethylamine are frequently employed as resolving agents for racemic carboxylic acids. mdpi.comcnr.it The principle relies on the reaction between the racemic acid and a single enantiomer of the chiral amine, which forms a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. cnr.it

Numerous studies have detailed the use of 1-phenylethylamine to resolve a wide array of acids, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. cnr.it The efficiency of the resolution is dependent on the specific interactions within the crystal lattice of the diastereomeric salts. X-ray crystallography studies have shown that robust charge-assisted hydrogen-bonded heterosynthons form between the carboxylate group of the acid and the ammonium (B1175870) group of the amine. cnr.it The stability and solubility differences between the homochiral salt (e.g., (S)-acid with (S)-amine) and the heterochiral salt (e.g., (S)-acid with (R)-amine) dictate the success of the separation. cnr.it Similarly, derivatives of 1-phenylethylamine have been used to resolve other amines. researchgate.net

Table 2: Examples of Resolving Agents for Diastereomeric Salt Formation

| Racemic Compound | Resolving Agent | Key Finding | Reference |

|---|---|---|---|

| (RS)-Ibuprofen | (S)-1-Phenylethylamine | Formation of diastereomeric salts with different crystal packing and stability. | cnr.it |

| (RS)-Naproxen | (R)-1-Phenylethylamine | Formation of diastereomeric salts allowing for separation. | cnr.it |

| Racemic 1-phenylethylamine | Lithocholic Acid | Efficiently enclathrates the (S)-enantiomer, allowing for resolution. | acs.org |

| Racemic 2-chloromandelic acid | (R)-N-benzyl-α-PEA | Easy crystallization of the less soluble diastereomeric salt enables resolution. | nih.gov |

Chiral Auxiliary Applications in Stereoselective Reactions

The 1-phenylethylamine moiety is a privileged structure used as a chiral auxiliary to control the stereochemical outcome of chemical reactions. mdpi.comsigmaaldrich.com By temporarily attaching this chiral group to a prochiral substrate, it can effectively direct the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. sigmaaldrich.com After the stereoselective transformation, the auxiliary can be cleaved and recovered.

A prime example is the use of N-(1-phenylethyl)aziridine-2-carboxylates as "chiral synthons" or "chirons". beilstein-journals.orgnih.gov The N-(1-phenylethyl) group acts as the chiral auxiliary, guiding stereoselective ring-opening reactions or modifications at the C2 position of the aziridine ring. beilstein-journals.org This strategy has been successfully applied to the synthesis of various natural products and biologically active molecules, including amino acids, alkaloids, and sphingoids. nih.govresearchgate.net

The auxiliary has also been used in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net An imine formed from tryptamine (B22526) and an aldehyde, incorporating an (R)-1-phenylethylamine motif, can be reduced with modified sodium borohydrides. The chiral auxiliary directs the hydride attack, leading to the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net

Ligand Synthesis Incorporating this compound Moieties

The this compound scaffold is a valuable component in the design of chiral ligands for asymmetric catalysis. mdpi.com The inherent chirality of the 1-phenylethyl group, combined with the tunability of the nitrogen substituent, allows for the creation of a diverse library of ligands.

One area of application is in the synthesis of chiral phosphorus ligands. Modular phosphoramidite ligands incorporating chiral 1-phenylethylamine fragments have been developed and used in copper-catalyzed enantioselective arylation reactions, achieving high yields and enantiomeric excesses. mdpi.com

Another approach involves the synthesis of N-substituted phenylethanamine derivatives which then act as ligands for metal complexes. For example, (R)-1-phenylethanamine can be condensed with aldehydes like furan-2-carbaldehyde or thiophene-2-carbaldehyde, followed by reduction of the resulting imine, to yield chiral secondary amines. ajol.info These amines serve as bidentate ligands (L) to form complexes such as [LZnCl₂], which have been investigated for their catalytic activities. ajol.info Similarly, chiral ligands have been prepared by reacting N-alkylated derivatives of 1-phenylethylamine with 2-aminobenzophenone. These ligands form diastereomeric Ni(II) complexes that feature a configurationally stable stereogenic nitrogen atom, a property influenced by the substituent on the nitrogen. beilstein-journals.org

Chiral Resolution and Enantiomeric Enrichment Techniques

Diastereomeric Salt Formation and Recrystallization

One of the most established and widely used methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. bme.hu This solubility difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt precipitates from the solution, is isolated by filtration, and then the resolving agent is removed, typically by an acid-base workup, to yield the enantiomerically enriched amine. wikipedia.org

Role of Counterions (e.g., Dicarboxylic Acids, Lithocholic Acid)

The choice of the chiral resolving agent, or counterion, is paramount to the success of the resolution. The interaction between the amine and the acidic counterion dictates the properties of the resulting diastereomeric salts and their solubility difference. Derivatives of dicarboxylic acids have been proven to be effective resolving agents for phenylethylamines. researchgate.net For instance, N-derivatized monoamides of dicarboxylic acids, such as those derived from oxalic, malonic, and succinic acid, have been successfully used. researchgate.net The structural rigidity and hydrogen-bonding capabilities of these counterions play a crucial role in the chiral discrimination process.

While the literature provides extensive examples using various chiral acids, the specific use of lithocholic acid as a counterion for N-Methyl-1-phenylethanamine is not as commonly documented as classic resolving agents like tartaric acid or mandelic acid. However, the principle remains the same: the steroid backbone of lithocholic acid would provide a distinct chiral environment, and its carboxylic acid group would form salts with the amine, potentially leading to effective chiral separation based on the differential packing and stability of the resulting diastereomeric crystals. The effectiveness of any given counterion often needs to be determined empirically through screening various resolving agents and solvent systems. wikipedia.org To improve the resolution process, derivatives of the amine itself can be created; for example, introducing a benzyl (B1604629) group to 1-phenylethylamine (B125046) to form N-benzyl-1-phenylethylamine (BPA) creates a resolving agent with lower water solubility, which can improve recovery during processing. nih.gov

Crystal Engineering for Enhanced Separation Efficiency

Crystal engineering offers a rational approach to optimizing chiral resolution by focusing on the intermolecular interactions that govern the formation and stability of crystalline structures. nih.govpolito.it The goal is to maximize the difference in the crystal lattice energies, and thus the solubilities, of the two diastereomeric salts. This is achieved by carefully considering and manipulating non-covalent interactions such as hydrogen bonding, ionic interactions, van der Waals forces, and CH/π interactions. nih.govscirp.org

Structural Elucidation of Diastereomeric Salts (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for elucidating the three-dimensional structure of diastereomeric salts at the atomic level. bme.hu This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. scirp.orgacs.org By analyzing the crystal structures of both the less soluble and more soluble diastereomeric salts, researchers can gain fundamental insights into the mechanism of chiral recognition. bme.hu

Structural analysis reveals the specific intermolecular interactions, such as hydrogen bonding networks and π-π stacking, that stabilize one diastereomer's crystal lattice more than the other. researchgate.netmdpi.com For example, X-ray analysis of the diastereomeric salt of racemic 2-methoxy-2-(1-naphthyl)propionic acid with (R)-α-PEA identified four independent hydrogen bonds and one CH/π interaction that stabilized the precipitated salt. mdpi.com This detailed structural knowledge is invaluable for understanding structure-resolvability relationships and for the rational design of more effective resolving agents and crystallization conditions. nih.govresearchgate.net

Interactive Table 1: Examples of Diastereomeric Salt Systems with 1-Phenylethylamine (PEA) This table summarizes various resolving agents used with the parent compound 1-phenylethylamine and the analytical methods used to study the resulting salts.

| Racemic Compound | Resolving Agent | Key Findings & Analytical Techniques | Citations |

|---|---|---|---|

| 1-Phenylethylamine | Dicarboxylic Acid Derivatives | Oxalamic acid derivatives were effective; structures of diastereomeric salts were investigated by single-crystal X-ray diffraction. | researchgate.netresearchgate.net |

| 1-Phenylethylamine | (S)-Ibuprofen, (S)-Naproxen, (S)-Ketoprofen | Formed diastereomeric salts; investigated by SCXRD, PXRD, TGA, and DSC to understand packing and stability for chiral separation. | cnr.itacs.org |

| 1-Phenylethylamine | Phenolic Acid Derivatives | Synthesized and characterized novel molecular salts; crystal structures confirmed by single-crystal X-ray diffraction. | scirp.org |

| 2-Chloromandelic Acid | (R)-N-benzyl-α-PEA | Effective resolution through crystallization; crystal structure examined by X-ray analysis to understand stabilizing interactions. | mdpi.com |

Kinetic Resolution Methodologies

Kinetic resolution is an alternative strategy that relies on the differential rates of reaction for the two enantiomers of a racemic compound with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. A key drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. d-nb.info

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed Acylation)

Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the kinetic resolution of chiral amines. researchgate.net A common approach is the lipase-catalyzed N-acylation of the amine. mdpi.com In this process, the racemic amine is reacted with an acyl donor in an organic solvent in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate.

Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a widely employed and highly efficient enzyme for this purpose. mdpi.comd-nb.info It typically shows a strong preference for acylating the (R)-enantiomer of 1-phenylethylamine and related structures. mdpi.com The choice of acyl donor is also critical; activated esters like ethyl methoxyacetate (B1198184) have been shown to significantly accelerate the reaction compared to simpler esters. d-nb.inforesearchgate.net The resolution of 1-phenylethylamine using lipases and ethyl methoxyacetate has been applied on an industrial scale. researchgate.net After the reaction reaches approximately 50% conversion, the acylated (R)-amide can be separated from the unreacted (S)-amine. mdpi.com

Interactive Table 2: Enzymatic Resolution of 1-Phenylethylamine This table details the findings from a study on the enzymatic resolution of 1-phenylethylamine by amidation.

| Parameter | Optimal Condition/Reagent | Key Observation | Citation |

|---|---|---|---|

| Enzyme | Novozym 435 | Showed the highest catalytic activity and enantioselectivity. | researchgate.net |

| Acyl Donor | Isopropyl acetate | Found to be the most suitable acyl donor. | researchgate.net |

| Solvent | Toluene | Determined to be the most suitable reaction medium. | researchgate.net |

| Temperature | 30°C | The optimal temperature for the reaction. | researchgate.net |

| Outcome | E value of 89 | Achieved 96% e.e. of the product at 39% conversion (4h) and 98% e.e. of the substrate at 52.4% conversion (10h). | researchgate.net |

Dynamic Kinetic Resolution (DKR) and Racemization Catalysis

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that overcomes the 50% yield limitation. d-nb.info In DKR, the enzymatic kinetic resolution is combined with an in-situ racemization of the slow-reacting enantiomer. beilstein-journals.org This is achieved by adding a second catalyst that continuously converts the less reactive enantiomer back into the racemate, ensuring that the substrate for the enzyme is constantly replenished. mdpi.com This allows, in principle, for the complete conversion of the starting racemic material into a single, enantiomerically pure product, with a theoretical yield of up to 100%. d-nb.info

For the DKR of amines like 1-phenylethylamine, the process typically pairs a lipase (e.g., CALB) for the selective acylation with a metal-based racemization catalyst. d-nb.infobeilstein-journals.org Ruthenium complexes, such as Shvo's catalyst, have proven to be highly efficient for the racemization step, which proceeds via a dehydrogenation-hydrogenation mechanism. mdpi.combeilstein-journals.org Palladium on barium sulphate (Pd/BaSO4) has also been used as an effective racemization catalyst. units.it The successful implementation of DKR requires careful optimization of reaction conditions to ensure the compatibility of the two catalysts, which may have different optimal temperatures and sensitivities. beilstein-journals.orgrsc.org Studies have shown that using alkyl methoxyacetates as acyl donors in the DKR of 1-phenylethylamine allows for lower catalyst loadings while achieving high yields and excellent enantiomeric excess. d-nb.info

Interactive Table 3: Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine This table compares the results of DKR using different acyl donors, highlighting the efficiency of the method.

| Acyl Donor | Catalyst Loading | Scale | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| Isopropyl acetate | High catalyst loading required | - | - | Lower efficiency | d-nb.infobeilstein-journals.org |

| Ethyl methoxyacetate | 1.25 mol % Ru-catalyst, 10 mg CALB/mmol amine | 10 mmol | 90% | 97% | d-nb.info |

| Methyl methoxyacetate | 1.25 mol % Ru-catalyst, 10 mg CALB/mmol amine | 45 mmol | 83% | 98% | d-nb.info |

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation and analysis of enantiomers. For this compound, both achiral and chiral chromatographic methods can be employed for enantiomeric enrichment and analysis, respectively. These methods rely on the differential interaction of the enantiomers with the stationary phase, leading to their separation.

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound separates into fractions with different enantiomeric excesses (ee) when subjected to processes like chromatography, even on a completely achiral stationary phase. mdpi.comresearchgate.net This process, also known as enantiomer self-disproportionation on achiral-phase chromatography (ESDAC), does not rely on a chiral selector in the stationary or mobile phase. nih.gov Instead, it arises from the formation of transient diastereomeric associates between the enantiomers themselves (homochiral and heterochiral aggregates) in solution. nih.gov These aggregates exhibit different affinities for the achiral stationary phase, leading to their separation.

The SDE phenomenon has been extensively studied for derivatives of the structurally similar compound 1-phenylethylamine (α-PEA). mdpi.comnih.gov Research on N-acyl derivatives of α-PEA demonstrates that when a partially enantioenriched sample is passed through a standard silica (B1680970) gel column (an achiral stationary phase), a clear separation into multiple fractions occurs. mdpi.comresearchgate.net Typically, the earlier eluting fractions are significantly more enantioenriched than the starting material, while the later fractions are enantiodepleted, sometimes approaching a racemic mixture. mdpi.com

The magnitude of the SDE is influenced by several factors, including the structure of the compound, the potential for intermolecular interactions like hydrogen bonding, and the specific chromatographic conditions. researchgate.netnih.gov For instance, amide and ureido groups are considered strong "SDE-phoric" groups due to their ability to form hydrogen-bonded dimers. nih.govnih.gov The substitution of an oxygen atom for sulfur in N-acyl derivatives of 1-phenylethylamine was found to significantly reduce the magnitude of the SDE, highlighting the critical role of hydrogen bonding in the formation of the separating homo/hetero-chiral associations. nih.gov

The practical implication of SDE is that it can be utilized as a method for the enantiomeric enrichment of compounds like this compound derivatives. A single chromatographic run on an inexpensive achiral stationary phase can yield a fraction of the compound with a substantially higher enantiomeric purity. nih.gov

Table 1: Example of Self-Disproportionation of Enantiomers (SDE) via Achiral Column Chromatography

This table illustrates the SDE phenomenon for a chiral α-ureidophosphonate, demonstrating how a single chromatographic run on an achiral stationary phase can separate a non-racemic mixture into fractions of varying enantiomeric ratios (e.r.). A similar principle applies to amine derivatives like this compound.

| Fraction | Yield | Eluent (n-hexane/ⁱPrOH) | Enantiomeric Ratio (e.r.) |

| Starting Material | 100% | - | 92:8 |

| 1 | 31% | 9:1 | 98.5:1.5 |

| 2 | 48% | 9:1 | 92:8 |

| 3 | 11% | 9:1 | 58.5:41.5 |

| 4 | 6% | 9:1 | 52.5:47.5 |

Data adapted from a study on α-ureidophosphonates, which exhibit strong SDE behavior analogous to amine derivatives. nih.gov

Direct enantioselective separation using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a well-established and ubiquitous approach for the analysis and resolution of enantiomers. researchgate.netmdpi.com This method involves a chiral selector that is immobilized on a solid support (typically silica gel), creating a chiral environment within the column. jmcs.org.mx Enantiomeric separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different energies of formation and, consequently, different retention times. redalyc.org

Several types of CSPs are effective for the resolution of 1-phenylethylamine and its derivatives, including this compound.

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose, such as Chiralcel OD-H, are widely used for the separation of a broad range of chiral compounds. mdpi.comjmcs.org.mx The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Pirkle-type CSPs : These CSPs, such as the Whelk-O1 column, are based on the principle of π-acid/π-base interactions. redalyc.org The chiral selector contains electron-rich (π-basic) or electron-deficient (π-acidic) aromatic rings. The analyte's enantiomers, if they possess complementary aromatic systems, will interact differently with the CSP, leading to separation. For phenylethylamine derivatives, the phenyl group of the analyte interacts with the aromatic system of the CSP.

Cyclodextrin-based CSPs : These phases consist of cyclodextrins bonded to a silica support. Separation is achieved primarily through the inclusion of the analyte's hydrophobic part (the phenyl ring) into the chiral cavity of the cyclodextrin (B1172386). researchgate.net

Ligand-exchange CSPs : These are particularly useful for compounds that can act as ligands, such as amines and amino acids. scielo.org.mx The CSP contains a metal ion complexed with a chiral ligand. The enantiomers of the analyte displace the original ligand and form new diastereomeric complexes with the metal ion, which have different stabilities and are thus separated.

The choice of mobile phase is also crucial and is optimized to enhance the chiral recognition process. Typically, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are used. redalyc.org Thermodynamic studies of the separation of mandelic acid derivatives on a Whelk-O1 column revealed that the process is enthalpy-controlled, meaning that the strength of the intermolecular interactions is the primary driver of the separation. redalyc.org

Table 2: Examples of Chiral Stationary Phases (CSPs) for the Analysis of Phenylethylamine and Related Derivatives

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Observations |

| Whelk-O1 | Phenylethylamine derivatives | Hexane-Alcohol System | The resolution of phenylethylamine derivatives was found to be superior to that of aniline (B41778) or naphthylamine derivatives, attributed to less steric hindrance around the chiral center. redalyc.org |

| Chiralcel OD-H | 1-Phenylethanamine | Hexane/Isopropanol/Diethylamine | Used to monitor the progress of lipase-catalyzed kinetic resolutions of amines, achieving baseline separation of enantiomers. mdpi.com |

| Heptakis (6-O-tert-butyl-dimethylsilyl-2,3-di-O-methyl)-b-cyclodextrin | Mexiletine (a phenylethylamine derivative) | Capillary Gas Chromatography | Achieved direct enantioselective separation of the drug and its metabolites. researchgate.net |

| CHIRALPAK AD-H | Etomidate | Isopropanol/n-hexane (20:80, v/v) | Complete separation of (R)- and (S)-etomidate was achieved, demonstrating the utility of polysaccharide-based CSPs for complex chiral molecules. researchgate.net |

Reaction Mechanisms and Mechanistic Investigations

Hydrolysis Reaction Mechanisms

The hydrolysis of amines, while generally less facile than that of amides or esters, can proceed under specific conditions, typically catalyzed by acid or base. While specific kinetic and mechanistic studies on the hydrolysis of N-Methyl-1-phenylethanamine are not extensively documented in the reviewed literature, the general mechanisms for the hydrolysis of secondary amines can be considered.

Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrogen atom of this compound would be protonated to form the corresponding ammonium (B1175870) ion. This initial protonation step increases the electrophilicity of the adjacent carbon atom. The subsequent slow step would involve the nucleophilic attack of a water molecule on the α-carbon of the ethyl group, leading to a tetrahedral intermediate. This is followed by the departure of the methylamine (B109427) group, which would be protonated under the acidic conditions, and the formation of 1-phenylethanol. The reaction is generally considered to proceed through an S(_N)2-like mechanism.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of a simple secondary amine like this compound is generally unfavorable due to the poor leaving group nature of the amide anion that would need to be displaced. The reaction would require harsh conditions, and the mechanism is less straightforward than acid-catalyzed hydrolysis. For related compounds like amides, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org However, for a secondary amine, direct nucleophilic attack on the saturated carbon is unlikely without an activating group.

It is important to note that computational studies on the hydrolysis of related N-substituted amides have shown that the reaction is first order in both water and the amide. documentsdelivered.com The rate is also pH-dependent, with increased rates at both low and high pH. documentsdelivered.com

Mechanistic Studies of Chiral Recognition via Noncovalent Interactions

The ability of chiral molecules to differentiate between enantiomers is fundamental to many chemical and biological processes. This compound, being a chiral amine, can participate in such recognition events, which are governed by the formation of transient diastereomeric complexes stabilized by noncovalent interactions.

Mechanistic studies, often employing computational methods such as Density Functional Theory (DFT) and molecular dynamics, provide insights into the nature of these interactions. For phenylethylamine derivatives, chiral recognition by host molecules like cyclodextrins has been investigated. nih.govresearchgate.net These studies reveal that the recognition process can involve a combination of interactions, including:

Hydrogen Bonding: The N-H group of this compound can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.

π-π Stacking: The phenyl ring of the molecule can engage in π-π stacking interactions with other aromatic systems in a chiral selector.

Inclusion Complexation: In the case of hosts like cyclodextrins, the phenylethyl moiety can be included within the hydrophobic cavity of the host, leading to a defined orientation that contributes to chiral discrimination. researchgate.net

Computational studies allow for the visualization and quantification of these weak interactions. For instance, the analysis of electron density topology can reveal bond critical points that are characteristic of hydrogen bonds and other noncovalent interactions.

A study on the chiral recognition of phenylethylamine analogues by various cyclodextrins highlighted that the type of complex formed—whether a defined inclusion complex or a more loosely associated external complex—influences the degree of chiral separation. nih.gov Molecular dynamics simulations have been used to model the chiral recognition of α-phenylethylamine with modified cyclodextrins, indicating that the analyte resides within the cavity and that the chiral center's proximity to the chiral carbons of the cyclodextrin (B1172386) is crucial for discrimination. researchgate.net

Table 1: Key Noncovalent Interactions in Chiral Recognition of Phenylethylamine Derivatives

| Interaction Type | Description | Role in Chiral Recognition |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | Directional interaction that helps to lock the guest molecule in a specific orientation relative to the chiral host. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the diastereomeric complex, with the extent of overlap differing between enantiomers. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide overall stabilization of the host-guest complex; subtle differences in fit for each enantiomer can lead to recognition. |

| Inclusion Complexation | The insertion of a guest molecule into the cavity of a larger host molecule. | Restricts the conformational freedom of the guest, leading to a more defined and often more selective interaction. |

Insights into Asymmetric Catalysis Mechanisms

This compound and its derivatives can serve as chiral ligands or catalysts in asymmetric synthesis. The mechanism of these catalytic reactions is of great interest for the rational design of more efficient and selective catalysts. A prominent area where such compounds are employed is in asymmetric transfer hydrogenation and other reduction reactions.

The general mechanism for asymmetric transfer hydrogenation of ketones and imines catalyzed by transition metal complexes bearing chiral ligands often involves the following key steps:

Formation of a Metal-Hydride Species: The catalyst is activated by a hydride source to form a reactive metal-hydride intermediate.

Coordination of the Substrate: The prochiral substrate coordinates to the metal center. The chirality of the ligand environment dictates the preferred mode of coordination for the two prochiral faces of the substrate.

Hydride Transfer: The hydride is transferred from the metal to the substrate, creating the new stereocenter. This step is often the stereodetermining step.

Product Release and Catalyst Regeneration: The chiral product dissociates from the catalyst, which is then regenerated for the next catalytic cycle.

While specific mechanistic studies detailing the role of this compound as a ligand in these reactions are not extensively covered in the provided search results, the principles of asymmetric catalysis suggest that the steric and electronic properties of the N-methyl and phenyl groups would play a crucial role in creating a chiral pocket around the metal center. This chiral environment forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product.

For example, in the asymmetric reduction of imines, a chiral amine can act as a controller, influencing the facial selectivity of hydride attack. The noncovalent interactions between the substrate, the catalyst, and the chiral amine can stabilize the transition state leading to the major enantiomer.

Table 2: General Mechanistic Steps in Asymmetric Transfer Hydrogenation

| Step | Description | Key Factors |

| 1. Catalyst Activation | Formation of the active metal-hydride species from a precatalyst and a hydride source. | Nature of the metal, ligand, and hydride source. |

| 2. Substrate Coordination | Binding of the prochiral ketone or imine to the chiral metal complex. | Steric and electronic complementarity between the substrate and the chiral ligand. |

| 3. Stereoselective Hydride Transfer | Transfer of a hydride from the metal to the coordinated substrate, creating the chiral center. | Geometry of the transition state, stabilized by noncovalent interactions with the chiral ligand. |

| 4. Product Dissociation & Catalyst Regeneration | Release of the enantioenriched product and regeneration of the active catalyst. | Lability of the product-catalyst complex. |

Spectroscopic and Crystallographic Characterization in Research

Advanced Spectroscopic Analyses

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Methyl-1-phenylethanamine. Various methods are employed to probe the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the nuclei within this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The methine (CH) proton adjacent to the phenyl group and nitrogen shows a quartet, while the methyl (CH₃) group on the ethyl chain appears as a doublet. The N-methyl (N-CH₃) protons give rise to a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The phenyl group carbons produce several signals in the aromatic region (typically 125-145 ppm). The aliphatic carbons—the methine (CH), the ethyl's methyl (CH₃), and the N-methyl (N-CH₃)—appear at distinct upfield chemical shifts. sigmaaldrich.com

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Type of Atom | Chemical Shift (δ) ppm (Typical) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| ¹H | Methine (CH) | ~3.5 - 3.8 | Quartet |

| ¹H | N-Methyl (N-CH₃) | ~2.3 - 2.5 | Singlet |

| ¹H | Methyl (CH-CH₃) | ~1.3 - 1.5 | Doublet |

| ¹³C | Aromatic (C-ipso) | ~144 | Singlet |

| ¹³C | Aromatic (CH) | ~126 - 129 | Singlet |

| ¹³C | Methine (CH) | ~58 | Singlet |

| ¹³C | N-Methyl (N-CH₃) | ~34 | Singlet |

| ¹³C | Methyl (CH-CH₃) | ~23 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands. Key features include N-H stretching vibrations for the secondary amine, C-H stretching from both the aromatic ring and aliphatic side chain, and C=C stretching vibrations from the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 - 3500 | N-H Stretch | Secondary Amine |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~2850 - 2980 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring |

| ~1100 - 1350 | C-N Stretch | Amine |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the phenyl group. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region. The spectrum is expected to be very similar to that of the related compound 1-Phenylethylamine (B125046). nist.gov The absorptions are due to π → π* transitions of the benzene (B151609) ring. Typically, a strong absorption band (the E2-band) appears around 200-210 nm, and a weaker, fine-structured band (the B-band) is observed around 250-270 nm. nist.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λₘₐₓ) | Electronic Transition | Chromophore |

|---|---|---|

| ~252, 258, 264 nm | π → π* (B-band) | Phenyl Group |

| ~208 nm | π → π* (E2-band) | Phenyl Group |

Note: Data based on the spectrum of the closely related compound 1-Phenylethylamine. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for both identification and quantification.

Under electron ionization (EI), the molecule undergoes fragmentation. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (135.21 g/mol ). The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this involves the cleavage of the bond between the benzylic carbon and the adjacent methyl group. This process results in the formation of a highly stable, resonance-stabilized iminium cation at m/z 120, which is typically the base peak in the spectrum. nih.gov

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 135 | [C₉H₁₃N]⁺ | Molecular Ion | Confirms molecular weight |

| 120 | [C₈H₁₀N]⁺ | Base Peak | Result of α-cleavage (loss of CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium Cation | Common fragment for benzyl (B1604629) compounds |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A comprehensive search of publicly available crystallographic databases did not yield a crystal structure for the parent compound this compound or its simple hydrochloride salt. While SCXRD studies have been performed on more complex derivatives containing this molecular scaffold, the fundamental crystallographic data for the compound itself is not readily accessible in the public domain. researchgate.net Such a study would be invaluable for understanding its solid-state conformation and packing arrangement.

This compound possesses a chiral center at the carbon atom attached to both the phenyl ring and the amino group, and thus exists as a pair of enantiomers, (R)- and (S)-N-Methyl-1-phenylethanamine. SCXRD is a primary and unambiguous method for determining the absolute configuration of a chiral molecule.

The most common crystallographic method for this purpose is anomalous dispersion (also known as anomalous scattering). ias.ac.in This technique is effective when the crystal is grown from a single enantiomer and contains an atom that scatters X-rays anomalously, or when the molecule is co-crystallized with another molecule of known absolute configuration. By analyzing the subtle differences in the intensities of Friedel pairs of reflections (I(hkl) vs. I(-h-k-l)), the true handedness of the molecule in the crystal can be determined. ias.ac.in

As no single-crystal X-ray diffraction study for an enantiomerically pure sample of this compound is available in the searched literature, a discussion of its absolute configuration as determined by this method is not possible.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

The arrangement of molecules within a crystal lattice is governed by a network of intermolecular interactions. In the case of amine hydrochlorides like this compound hydrochloride and its analogs, hydrogen bonding plays a primary role in the crystal packing.

The crystal structure of (+)-methamphetamine hydrochloride reveals the presence of significant intermolecular N—H⋯Cl hydrogen bonds. nih.govresearchgate.net In this interaction, the positively charged ammonium (B1175870) group (N-H) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) serves as the acceptor. This strong electrostatic interaction is a key factor in the formation and stability of the crystal lattice.

Analysis of Crystal Packing and Supramolecular Assemblies

The study of these supramolecular assemblies is crucial as the arrangement of molecules in the solid state can influence various physical properties of the material. The knowledge of the crystal packing of a closely related compound like methamphetamine hydrochloride provides a strong predictive model for the supramolecular chemistry of this compound and its salts.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net Calculations at levels such as B3LYP/6-311++G(d,p) are employed to compare computationally derived data with experimental results, such as those from X-ray diffraction, to validate the theoretical models. researchgate.net This approach allows for a comprehensive analysis of the molecule's geometry, orbital energies, and spectroscopic features.

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. For N-Methyl-1-phenylethanamine, DFT calculations can predict key structural parameters. These calculations yield the equilibrium geometry in the gaseous phase, providing data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Discrepancies between the energy-minimized molecule and crystallographically observed geometries can often be attributed to intermolecular interactions within the crystal lattice. researchgate.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| C-C (ring) | Carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-C (side chain) | Carbon-carbon bond length in the ethylamine (B1201723) side chain | ~1.53 Å |

| C-N | Carbon-nitrogen bond length | ~1.47 Å |

| C-C-N | Bond angle involving the side chain carbons and nitrogen | ~110° |

| C-N-C | Bond angle involving the ethyl and methyl carbons and nitrogen | ~112° |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgirdindia.in A smaller energy gap suggests higher reactivity. irdindia.in For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would be distributed over the antibonding orbitals of the structure.

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO); a small gap indicates high reactivity. irdindia.in |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. researchgate.net The MEP surface illustrates the net electrostatic effect of the total charge distribution (electrons and protons) and is a reliable guide to the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net Color coding is used to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons and over the π-system of the phenyl ring, identifying these as the primary nucleophilic sites.

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. irdindia.in These computed frequencies correspond to the fundamental modes of vibration, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. To account for systematic errors from factors like basis set incompleteness and vibrational anharmonicity, the calculated harmonic wavenumbers are often uniformly scaled. irdindia.in The predicted spectra serve as a valuable tool for the assignment of vibrational bands observed in experimental spectra. mdpi.com For this compound, characteristic vibrations would include N-H stretching, C-H stretching (both aromatic and aliphatic), and phenyl ring deformation modes.

| Vibrational Mode | Typical Frequency Range (cm-1) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the Nitrogen-Hydrogen bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of Carbon-Hydrogen bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of Carbon-Hydrogen bonds on the ethyl and methyl groups. |

| C=C Aromatic Stretch | 1400 - 1600 | Stretching of Carbon-Carbon double bonds within the phenyl ring. |

| C-N Stretch | 1000 - 1250 | Stretching of the Carbon-Nitrogen single bond. |

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is a powerful method for exploring the potential energy surface (PES) of a chemical reaction. arxiv.org By identifying transition states and intermediates, these models can elucidate complex reaction mechanisms. arxiv.orgacs.org Such computational explorations are crucial for understanding reaction outcomes, predicting the formation of side products, and rationalizing decomposition pathways. arxiv.org For this compound, this modeling could be applied to study its synthesis, metabolism, or degradation by mapping out the lowest energy pathways for these transformations, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by converting the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wisc.edu This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation and charge delocalization. irdindia.in The analysis involves examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy associated with these interactions, such as the interaction between a nitrogen lone pair (n) and an antibonding sigma orbital (σ*), can be calculated to quantify their significance. wisc.edu For this compound, NBO analysis would detail the σ and π bonds, the nitrogen lone pair, and the delocalization of electron density between the phenyl ring and the side chain.

Topology Analysis (QTAIM, NCI) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction. For instance, hydrogen bonds, a crucial type of intermolecular interaction, can be characterized by specific topological parameters at the BCP.

Non-Covalent Interaction (NCI) analysis, on the other hand, is a method that allows for the visualization of non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient. NCI plots generate isosurfaces that highlight regions of space where non-covalent interactions are occurring. The color of these isosurfaces typically indicates the nature and strength of the interaction, with blue often representing strong, attractive interactions like hydrogen bonds, green indicating weaker van der Waals interactions, and red signifying repulsive steric clashes.

A computational study on the inclusion of amphetamine and methamphetamine within a cucurbit nih.govuril host molecule provides a practical example of NCI analysis. nih.gov In this study, IGM (Independent Gradient Model) isosurface plots, a type of NCI analysis, were used to visualize the intermolecular interactions. nih.gov The analysis revealed green-colored fields, indicating the presence of weak van der Waals interactions between the guest molecules and the host cavity. nih.gov Furthermore, blue disks were observed between the hydrogen atoms of the ammonium (B1175870) groups of the guest molecules and the portal oxygen atoms of the host, signifying the presence of hydrogen bonds. nih.gov This visualization provides a clear picture of the forces stabilizing the host-guest complex.

The following table summarizes the types of intermolecular interactions that can be analyzed using QTAIM and NCI methods, which would be applicable to this compound:

| Interaction Type | QTAIM Descriptors at BCP | NCI Plot Visualization |

| Hydrogen Bonds | Presence of a bond path and BCP between donor and acceptor atoms; specific range of electron density (ρ) and positive Laplacian (∇²ρ). | Blue or green isosurfaces between the interacting atoms, indicating attractive interactions. |

| Van der Waals Interactions | Low electron density (ρ) and small positive Laplacian (∇²ρ) at the BCP. | Broad, greenish isosurfaces between molecular surfaces, indicating weak, attractive forces. |

| Steric Repulsion | High electron density (ρ) and large positive Laplacian (∇²ρ) at the BCP in regions of close contact. | Reddish isosurfaces in areas of steric clash, indicating repulsive interactions. |

| π-π Stacking | Presence of BCPs between aromatic rings. | Greenish isosurfaces between the parallel rings. |

These computational techniques offer a detailed and nuanced understanding of the intermolecular forces that dictate the behavior of molecules like this compound in various chemical and biological environments.

Computational Predictions in Drug Design

The scaffold of this compound is a common feature in many biologically active compounds, making it a subject of interest in computational drug design. In silico methods are employed to predict the biological activity of derivatives and to guide the synthesis of new and more effective therapeutic agents. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, will bind to the active site of a target protein. For instance, a study on phenethylamine (B48288) derivatives as potential inhibitors of the dopamine (B1211576) transporter (DAT) utilized molecular docking simulations to understand their binding modes. nih.govbiomolther.org The results of such simulations can provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In 3D-QSAR, the three-dimensional properties of the molecules are considered. A study on p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents employed 3D-QSAR to understand the steric, electrostatic, and hydrophobic requirements for their activity. acs.orgnih.gov The models generated from such studies can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. acs.orgnih.gov

The following table presents a summary of computational prediction methods and their applications in the context of drug design with this compound and its analogs:

| Computational Method | Application in Drug Design | Predicted Parameters | Example Study |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Binding energy, protein-ligand interactions (hydrogen bonds, hydrophobic interactions), binding pose. | Docking of phenethylamine derivatives to the dopamine transporter (DAT). nih.govbiomolther.org |

| 3D-QSAR | Establishes a relationship between the 3D structure of molecules and their biological activity. | Predicted biological activity (e.g., IC50, Ki), identification of key structural features for activity. | 3D-QSAR analysis of p-methylsulfonamido phenylethylamine analogues as antiarrhythmic agents. acs.orgnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | A 3D model of essential features for receptor binding. | Can be used to screen large databases for new potential ligands. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. | Stability of the binding pose, conformational changes in the protein upon ligand binding, calculation of binding free energies. | Can provide a more detailed understanding of the binding process. |

These computational tools play a vital role in modern drug discovery by enabling a more rational and targeted approach to the design of new therapeutic agents based on the this compound scaffold. They allow researchers to prioritize synthetic efforts on compounds with the highest predicted potency and selectivity, ultimately accelerating the development of new medicines. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

As a chiral auxiliary, N-Methyl-1-phenylethanamine is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. This approach is fundamental in asymmetric synthesis, enabling the production of single enantiomers of chiral molecules. The phenylethylamine group introduces a steric and electronic bias that favors the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

Synthesis of Enantiopure Pharmaceuticals and Drug Intermediates

The synthesis of enantiopure pharmaceuticals is a primary application of this compound and its parent compound, 1-phenylethylamine (B125046), as chiral auxiliaries. chemimpex.com The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. chemimpex.com

Derivatives of 1-phenylethylamine have been instrumental in the synthesis of key pharmaceutical intermediates. For instance, (R)-1-phenylethylamine has been employed as a chiral auxiliary in the synthesis of an intermediate for Sitagliptin , a medication used to treat type 2 diabetes. nih.gov Another notable application is in the synthesis of (+)-lortalamine , where (S)-α-phenylethylamine serves as the chiral auxiliary. nih.gov Furthermore, enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, which have applications in opioid receptor research, have been synthesized using enantiomers of this compound derivatives. nih.gov

| Pharmaceutical/Intermediate | Chiral Auxiliary | Therapeutic Area |

| Sitagliptin Intermediate | (R)-1-phenylethylamine | Anti-diabetic |

| (+)-lortalamine | (S)-α-phenylethylamine | CNS research |

| N-substituted 5-phenylmorphans | Enantiopure this compound derivatives | Opioid receptor modulation |

Synthesis of Natural Products and Agrochemicals